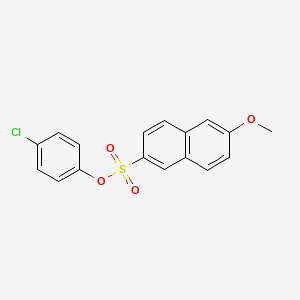

4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl) 6-methoxynaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO4S/c1-21-16-6-2-13-11-17(9-3-12(13)10-16)23(19,20)22-15-7-4-14(18)5-8-15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIHJQKSFIBHLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chlorophenyl 6 Methoxynaphthalene 2 Sulfonate

Synthesis of Precursor Components

The successful synthesis of the target sulfonate ester is contingent upon the efficient preparation of its constituent parts. This section details the synthetic routes to obtain 6-methoxynaphthalene-2-sulfonyl chloride and, for academic exploration, non-commercial pathways to 4-chlorophenol (B41353).

Preparation of 6-Methoxynaphthalene-2-sulfonyl Chloride

The synthesis of 6-methoxynaphthalene-2-sulfonyl chloride begins with 2-methoxynaphthalene (B124790), also known as nerolin. The process involves two primary steps: sulfonation followed by chlorination.

First, 2-methoxynaphthalene undergoes electrophilic aromatic substitution, specifically sulfonation. This is typically achieved by reacting it with a sulfonating agent like sulfuric acid. In the sulfonation of naphthalene (B1677914), reaction conditions can be controlled to favor the formation of the 2-sulfonic acid isomer, which is thermodynamically more stable. wikipedia.org A similar principle applies to substituted naphthalenes, where the methoxy (B1213986) group at the 6-position directs the incoming sulfo group.

The resulting 6-methoxynaphthalene-2-sulfonic acid is then converted to its corresponding sulfonyl chloride. This transformation is a standard procedure in organic synthesis, commonly employing chlorinating agents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). The reaction effectively replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding the desired 6-methoxynaphthalene-2-sulfonyl chloride. rsc.org The existence and stability of this precursor are confirmed by its commercial availability. uni.lusigmaaldrich.com

Synthesis of 4-Chlorophenol

While 4-chlorophenol is a widely available commercial chemical, exploring its synthesis from phenol (B47542) offers valuable academic insight into electrophilic aromatic substitution. merckmillipore.comsigmaaldrich.comnih.gov A direct chlorination of phenol can yield 4-chlorophenol, although control of regioselectivity is crucial to minimize the formation of other isomers like 2-chlorophenol.

One documented laboratory-scale method involves the reaction of phenol with sulfuryl chloride (SO₂Cl₂). prepchem.com In this procedure, equimolar amounts of the reactants are mixed at room temperature. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, yielding 4-chlorophenol. prepchem.com Alternative chlorinating systems, such as N-chloroamines in an acidic medium, have also been reported for the chlorination of substituted phenols. rsc.org

Table 1: Academic Synthesis of 4-Chlorophenol

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Phenol | Sulfuryl Chloride | Molar amounts mixed at room temperature, followed by warming. | 4-Chlorophenol | prepchem.com |

| Phenol | N-Chloroamines | Acidic solution. | Chlorinated Phenols | rsc.org |

Direct Esterification Approaches

The core of the synthesis is the formation of the sulfonate ester bond. This is achieved through the reaction of the sulfonyl chloride with the phenol, a process analogous to the well-known Schotten-Baumann reaction.

Condensation of 6-Methoxynaphthalene-2-sulfonyl Chloride with 4-Chlorophenol

The formation of 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate (B249655) is accomplished by the nucleophilic attack of the hydroxyl group of 4-chlorophenol on the electrophilic sulfur atom of 6-methoxynaphthalene-2-sulfonyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the phenol, thereby increasing its nucleophilicity. eurjchem.comresearchtrends.net

A general procedure involves dissolving 4-chlorophenol in a suitable inert solvent, such as dichloromethane, and adding a base, commonly pyridine (B92270). researchtrends.netresearchgate.net The mixture is often cooled in an ice bath before the portion-wise addition of 6-methoxynaphthalene-2-sulfonyl chloride. The base serves to neutralize the hydrogen chloride byproduct that is formed during the reaction, driving the equilibrium towards the product.

Optimization of Catalyst Systems

To enhance reaction rates and yields, various catalytic systems can be employed. The choice of catalyst can significantly impact the efficiency of the sulfonate ester formation.

Phase Transfer Catalysis (PTC): This methodology is highly effective for reactions involving a water-soluble nucleophile and an organic-soluble electrophile. crdeepjournal.orgphasetransfer.com In this synthesis, the sodium salt of 4-chlorophenol (sodium 4-chlorophenoxide), which has some aqueous solubility, can be reacted with the sulfonyl chloride in a biphasic system. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs. phasetransfercatalysis.comacs.org This technique can improve reaction efficiency and allow for milder reaction conditions.

Lewis Acid Catalysis: Lewis acids are known to catalyze sulfonylation reactions by activating the sulfonyl chloride, making it more susceptible to nucleophilic attack. researchgate.net Catalysts such as indium(III) triflate or aluminum chloride have been shown to be effective for the sulfonylation of aromatic compounds. researchgate.netorganic-chemistry.org The use of a heterogeneous Lewis acid catalyst, for example, silica (B1680970) gel-supported aluminum chloride, offers the advantage of easy separation from the reaction mixture and potential for recycling. researchgate.net

Solvent Effects and Reaction Parameter Tuning

The optimization of the reaction is highly dependent on the careful selection of solvents and the fine-tuning of reaction parameters.

Solvent Effects: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway. Dichloromethane is a frequently used solvent for sulfonylation due to its inert nature and ability to dissolve both the sulfonyl chloride and the phenol. researchtrends.netresearchgate.net Other solvents like nitrobenzene (B124822) have also been used in related Friedel-Crafts acylation reactions, though their environmental and safety profiles must be considered. orgsyn.org The polarity of the solvent can affect the rate of solvolysis of the sulfonyl chloride, which is a competing side reaction. researchgate.net It is crucial to use anhydrous solvents, as the presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, reducing the yield of the desired ester. researchgate.net

Reaction Parameter Tuning: Several parameters can be adjusted to optimize the yield and purity of the final product.

Temperature: The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. researchgate.net Studies on similar sulfonation processes have shown that temperature is a critical variable affecting product yield. ugm.ac.id

Stoichiometry: The molar ratio of the reactants and the base is a key parameter. An excess of the phenol or the use of at least a stoichiometric amount of base is common to ensure complete reaction of the sulfonyl chloride.

Reaction Time: The reaction is typically monitored by techniques like thin-layer chromatography (TLC) to determine its completion, which can range from a few hours to overnight.

Table 2: Illustrative Conditions for Aryl Sulfonate Ester Synthesis

| Phenol | Sulfonyl Chloride | Base/Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Phenol | Methanesulfonyl chloride | Pyridine | Dichloromethane | Ice bath to RT | researchgate.net |

| Phenol Derivatives | Arylsulfonyl chlorides | Pyridine | Dichloromethane | 0 °C to RT | researchtrends.net |

| Arenes | Sulfonic acids | Silica gel-supported AlCl₃ | Not specified | Not specified | researchgate.net |

| Alcohols | Sulfonyl chlorides | Indium(III) triflate | Not specified | Not specified | organic-chemistry.org |

Stoichiometric and Sub-Stoichiometric Reagent Investigations

The classical and most widely used method for synthesizing sulfonate esters is the reaction of an alcohol or phenol with a sulfonyl chloride in the presence of a base. chempedia.info In the context of 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate, this would involve the reaction between 6-methoxynaphthalene-2-sulfonyl chloride and 4-chlorophenol.

A crucial component of this reaction is the base, which is required to neutralize the hydrochloric acid (HCl) byproduct. Amine bases such as pyridine or triethylamine (B128534) are conventionally used in stoichiometric amounts for this purpose. The selection and stoichiometry of the base can significantly influence reaction rate, yield, and purity.

Investigations into the role of the base have explored both stoichiometric and sub-stoichiometric (catalytic) approaches to optimize the reaction. For instance, certain highly efficient amine bases can be used in catalytic amounts along with a stoichiometric amount of a less expensive tertiary amine like triethylamine, offering a more economical process. organic-chemistry.org This dual-base system can enhance the reaction rate while minimizing side reactions. organic-chemistry.org The choice of base and its stoichiometry is critical for achieving high yields and preventing potential degradation of base-sensitive substrates.

| Base Type | Stoichiometry | General Role & Outcome |

|---|---|---|

| Pyridine / Triethylamine | Stoichiometric | Acts as an HCl scavenger. Essential for driving the reaction to completion by neutralizing the acid byproduct. |

| DMAP (4-Dimethylaminopyridine) | Catalytic | Used as a highly nucleophilic catalyst to accelerate the sulfonylation, often in conjunction with a stoichiometric amine base. |

| Me₂N(CH₂)nNMe₂ | Catalytic or Stoichiometric | Highly effective diamine bases that can be used either stoichiometrically or as catalysts with a co-base, offering high reaction rates and operational simplicity. organic-chemistry.org |

Utilizing Sulfinate Salts in Oxidative Coupling Reactions

A significant advancement in sulfonate ester synthesis involves the use of sodium arenesulfinates as stable, easy-to-handle, and odorless precursors. nih.gov This modern approach avoids the use of moisture-sensitive and often pungent sulfonyl chlorides. A key strategy is the oxidative coupling of a sodium sulfinate salt with a phenol, which represents a more sustainable and efficient pathway. organic-chemistry.orgnih.gov

Synthesis of Sodium 6-Methoxynaphthalene-2-sulfinate

The necessary precursor, Sodium 6-methoxynaphthalene-2-sulfinate, can be readily prepared from the corresponding sulfonyl chloride. The most common and high-yielding method involves the reduction of 6-methoxynaphthalene-2-sulfonyl chloride. nih.gov This reduction is typically achieved using inexpensive and simple reagents like sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous solution. nih.gov The reaction is generally heated to ensure completion, and the desired sodium sulfinate salt can be isolated in pure form after recrystallization. nih.gov This process is robust and can be performed on a large scale.

Oxidative O-Sulfonylation with 4-Chlorophenol

The direct formation of this compound can be achieved via the oxidative O-sulfonylation of 4-chlorophenol with sodium 6-methoxynaphthalene-2-sulfinate. A particularly effective and green method for this transformation is electrochemical synthesis. organic-chemistry.orgnih.gov

This metal-free method proceeds under mild conditions and avoids the need for external chemical oxidants. organic-chemistry.org The reaction is typically conducted in an undivided electrochemical cell with a graphite (B72142) anode and a platinum cathode. organic-chemistry.org A mixture of acetonitrile (B52724) and water is often used as the solvent, with tetrabutylammonium bromide serving as the electrolyte. organic-chemistry.org Mechanistic studies indicate that the reaction proceeds through a radical process, where the electrochemical oxidation of the sodium arenesulfinate generates a sulfonyl radical. organic-chemistry.org This radical then couples with the phenolate (B1203915) anion of 4-chlorophenol to form the desired sulfonate ester. This electro-oxidative method demonstrates excellent functional group tolerance and provides good to excellent yields for a wide range of substrates. organic-chemistry.orgnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Anode | Graphite | organic-chemistry.org |

| Cathode | Platinum | organic-chemistry.org |

| Cell Type | Undivided | organic-chemistry.org |

| Electrolyte | Tetrabutylammonium bromide (nBu₄NBr) | organic-chemistry.org |

| Solvent | Acetonitrile/Water (e.g., 14:1) | researchgate.net |

| Current | Constant Current (e.g., 15 mA) | researchgate.net |

| Temperature | Room Temperature | researchgate.net |

| Reactants | Sodium Arenesulfinate, Phenol | organic-chemistry.orgnih.gov |

Green Chemistry Principles in Sulfonate Ester Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes for sulfonate esters. pharmafeatures.com Key considerations include the use of safer solvents, improving reaction efficiency, and maximizing atom economy.

Solvent-Free and Aqueous Medium Reactions

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute significantly to industrial waste. nih.gov In the synthesis of sulfonate esters, several strategies align with this principle.

Aqueous Medium: The synthesis of the sodium sulfinate precursor from a sulfonyl chloride is effectively carried out in water, a benign and environmentally safe solvent. nih.gov Furthermore, the electrochemical oxidative coupling method uses a mixed acetonitrile/water system, reducing the reliance on purely organic solvents. organic-chemistry.org

Solvent-Free Conditions: Research has demonstrated the feasibility of conducting esterification and related reactions under solvent-free conditions. rsc.orgresearchgate.net These reactions can be promoted by mechanical grinding (mechanochemistry) or heating, often leading to shorter reaction times and simplified product isolation. pharmafeatures.com For example, the synthesis of certain sulfonyl esters has been achieved through sulfa-Michael additions conducted in the absence of a solvent at elevated temperatures. figshare.com Such solvent-free approaches offer significant environmental and economic advantages. pharmafeatures.com

Atom Economy and Reaction Efficiency

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final desired product. It is a core metric of green chemistry, as reactions with high atom economy generate less waste.

Comparing the two primary synthetic routes for this compound reveals a distinct difference in their atom economy:

Traditional Sulfonyl Chloride Method: This method involves the reaction of 6-methoxynaphthalene-2-sulfonyl chloride with 4-chlorophenol and a base (e.g., pyridine). The base is consumed to form a salt (e.g., pyridinium (B92312) chloride), which is a byproduct. The atoms of this byproduct are not incorporated into the final product, leading to an atom economy significantly below 100%.

| Synthetic Route | Typical Byproducts | Relative Atom Economy | Green Chemistry Alignment |

|---|---|---|---|

| Sulfonyl Chloride + Phenol + Base | Amine Hydrochloride Salt (Stoichiometric) | Lower | Less favorable due to significant byproduct generation. |

| Electrochemical Oxidative Coupling of Sulfinate Salt + Phenol | Hydrogen Gas | Higher | More favorable due to minimal byproduct formation. |

Purification and Isolation Strategies for Synthetic Products

The purification of this compound from the crude reaction mixture is a crucial step to obtain a product with the desired level of purity for subsequent applications. The choice of the purification method is largely dictated by the physical and chemical properties of the compound and the nature of the impurities present. The most commonly employed and effective techniques include recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent system at different temperatures. For this compound, a systematic approach to solvent selection is imperative for achieving high recovery of the purified product.

An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Through empirical investigation, several solvent systems have been identified as being effective for the recrystallization of aryl sulfonate esters.

For instance, in the purification of a structurally related compound, (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, hot ethanol (B145695) was successfully employed for recrystallization to yield a product of high purity. mdpi.comresearchgate.net Similarly, phenyl naphthalene-2-sulfonate (B94788) has been recrystallized from ethanol to obtain colorless crystals. researchgate.net Based on these precedents and the physicochemical properties of this compound, a mixed solvent system of ethanol and water or a single solvent such as ethanol or isopropanol (B130326) could be explored. The process typically involves dissolving the crude product in a minimal amount of the hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly, promoting the formation of well-defined crystals of the purified compound, which are subsequently collected by filtration, washed with a small amount of cold solvent, and dried.

A general procedure for the recrystallization of p-toluenesulfonate esters involves dissolving the crude product in a suitable solvent, followed by washing with aqueous solutions to remove water-soluble impurities before crystallization. nih.gov This approach can be adapted for the purification of this compound.

Table 1: Potential Recrystallization Solvents for this compound

| Solvent/Solvent System | Rationale |

|---|---|

| Ethanol | Proven effective for recrystallizing structurally similar aryl sulfonates. mdpi.comresearchgate.netresearchgate.net |

| Isopropanol | Similar properties to ethanol, may offer different solubility characteristics. |

| Ethanol/Water | The addition of water as an anti-solvent can induce crystallization. |

| Toluene | Suitable for compounds with aromatic character, may require a co-solvent. |

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a solid stationary phase and their solubility in a liquid mobile phase. For non-polar to moderately polar compounds like this compound, normal-phase flash column chromatography using silica gel as the stationary phase is a highly effective method.

The selection of an appropriate eluent system is critical for achieving good separation. A solvent system with the right polarity will allow the desired compound to move down the column at a moderate rate, separating it from more polar and less polar impurities. The polarity of the eluent is typically adjusted by mixing a non-polar solvent (e.g., hexanes, petroleum ether) with a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane).

For the purification of dansyl sulfonate esters, a solvent system of 0–25% ethyl acetate in hexanes has been successfully used for silica gel flash chromatography. nih.gov This suggests that a similar gradient of ethyl acetate in hexanes would be a suitable starting point for the purification of this compound. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Table 2: Exemplary Column Chromatography Parameters for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 30%) |

| Loading Technique | Dry loading or wet loading in a minimal amount of a suitable solvent (e.g., dichloromethane) |

| Fraction Collection | Fractions are collected and analyzed by TLC. |

For more polar impurities that may be present, a more polar solvent system, such as methanol (B129727) in dichloromethane, could be employed after the elution of the main product.

Purity Assessment

The purity of the isolated this compound is ascertained using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of sulfonate esters. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a gradient of acetonitrile in water (with or without a modifier like formic acid or ammonium acetate), would be suitable for assessing the purity and quantifying any remaining impurities.

In addition to chromatographic methods, spectroscopic techniques are essential for confirming the identity and purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can reveal the presence of impurities. Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. The melting point of the purified solid is also a key indicator of purity, with a sharp melting range being characteristic of a pure compound.

Table 3: Analytical Techniques for Purity and Characterization

| Technique | Purpose | Expected Outcome for Pure Compound |

|---|---|---|

| HPLC | Purity assessment and quantification of impurities | A single major peak corresponding to the product. |

| ¹H NMR | Structural confirmation and detection of proton-containing impurities | Signals corresponding to the protons of the 4-chlorophenyl and 6-methoxynaphthalene moieties with correct integration and splitting patterns. |

| ¹³C NMR | Structural confirmation and detection of carbon-containing impurities | Signals corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry | Confirmation of molecular weight | A molecular ion peak corresponding to the calculated mass of C₁₇H₁₃ClO₄S. |

| Melting Point | Purity assessment | A sharp and well-defined melting point range. |

By employing a combination of these purification and analytical techniques, this compound can be isolated in high purity, which is essential for its reliable use in further research and development.

Advanced Structural Elucidation and Conformational Analysis of 4 Chlorophenyl 6 Methoxynaphthalene 2 Sulfonate

Single Crystal X-Ray Diffraction Studies

Data from single-crystal X-ray diffraction is necessary to definitively determine the three-dimensional structure of a molecule in the solid state. This analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Furthermore, it would reveal how the molecules arrange themselves in a crystal lattice, governed by various intermolecular forces.

This subsection would require a crystallographic information file (CIF) from a published study to present a table of key bond lengths (e.g., S-O, S-C, C-Cl, C-O) and angles (e.g., O-S-O, C-S-O).

An analysis of the crystal structure would be needed to identify and quantify non-covalent interactions. This would involve searching for short contacts indicative of halogen bonding (involving the chlorine atom), π-π stacking between the naphthalene (B1677914) and chlorophenyl rings, and other potential hydrogen bonds or van der Waals forces that stabilize the crystal structure.

This section would discuss the molecule's conformation, particularly the torsion angles around the sulfonate ester linkage (C-S-O-C), which dictate the relative orientation of the naphthalene and chlorophenyl moieties.

High-Resolution Spectroscopic Characterization for Molecular Insights

Spectroscopic techniques provide complementary information about molecular structure and bonding.

To complete this section, experimental FT-IR and FT-Raman spectra would be required. A detailed analysis, often supported by computational chemistry (e.g., Density Functional Theory calculations), would allow for the assignment of specific vibrational modes to characteristic functional groups, such as the sulfonate (SO2), methoxy (B1213986) (O-CH3), and C-Cl groups.

This subsection would require high-resolution 1H and 13C NMR spectra. The chemical shifts and coupling constants would provide detailed information about the electronic environment of the hydrogen and carbon atoms within the molecule. Advanced 2D NMR techniques (like COSY, HSQC, HMBC) could further elucidate the connectivity and spatial relationships between different parts of the molecule.

Lack of Publicly Available Data for 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate (B249655) Prevents Detailed Structural Analysis

A thorough investigation into the scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the compound 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate. This absence of information on its advanced structural elucidation and conformational analysis prevents the generation of a detailed article as requested.

The specific data required to fulfill the outlined sections—including 2D NMR techniques (COSY, HSQC, HMBC, NOESY), solid-state NMR for polymorphic forms, and mass spectrometry (HRMS, Tandem MS) for fragmentation pathway elucidation—could not be located for this particular chemical entity. While general principles of these analytical techniques are well-established for structurally related compounds, applying them to this compound without specific experimental results would be speculative and scientifically unsound.

For instance, 2D NMR experiments like COSY and HSQC are essential for determining the connectivity of protons and carbons within a molecule, while HMBC and NOESY provide insights into long-range correlations and spatial proximities of atoms, respectively. Without access to the raw or processed spectral data for this compound, a credible analysis of its molecular structure and conformation is not possible.

Similarly, the study of polymorphic forms and microstructural features through solid-state NMR requires specific experimental investigation of the compound in its solid state. No such studies for this compound appear to have been published in the accessible scientific literature.

Furthermore, the elucidation of fragmentation pathways using high-resolution and tandem mass spectrometry is fundamental for structural confirmation. While the fragmentation of sulfonamides as a class has been studied, the specific fragmentation pattern of this compound is not documented.

Finally, the exploration of chiroptical properties and stereochemical investigations is contingent on the existence of chiral derivatives of the compound, and no information regarding the synthesis or analysis of such derivatives was found.

Due to this critical lack of specific data, it is not feasible to provide a scientifically accurate and detailed article on the advanced structural elucidation and conformational analysis of this compound at this time. Further empirical research and publication of the findings would be necessary to address the topics outlined.

Mechanistic Investigations of Chemical Transformations Involving 4 Chlorophenyl 6 Methoxynaphthalene 2 Sulfonate

Nucleophilic Substitution Reactions at the Sulfonate Moiety

Nucleophilic substitution at the sulfur atom of the sulfonate group is a key reaction pathway for this class of compounds. These reactions typically proceed through a concerted (SN2-like) or a stepwise (addition-elimination) mechanism. The specific pathway is influenced by several factors, including the nature of the leaving group, the nucleophile, and the solvent.

The departure of the 4-chlorophenoxy group is a critical step in nucleophilic substitution reactions. The efficiency of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. The 4-chlorophenoxide anion is a relatively weak base due to the electron-withdrawing effect of the chlorine atom and the resonance stabilization of the negative charge over the phenyl ring.

The rate of departure of the leaving group is also influenced by the stability of the resulting sulfonate salt. The stability of the sulfonate anion is high due to the delocalization of the negative charge across the three oxygen atoms. psu.edu

Table 1: Representative pKa Values of Phenolic Leaving Groups

| Leaving Group | pKa of Conjugate Acid (Phenol) | Relative Leaving Group Ability |

|---|---|---|

| Phenoxide | 9.95 | Good |

| 4-Nitrophenoxide | 7.15 | Excellent |

| 4-Chlorophenoxide | 9.42 | Good |

This table provides a qualitative comparison of leaving group ability based on the acidity of the corresponding phenol (B47542). Weaker conjugate acids correspond to stronger bases and poorer leaving groups.

The distinction between SN1 and SN2 reaction pathways at a sulfonate sulfur is nuanced. Unlike substitution at a carbon center, a true SN1-type reaction involving the formation of a sulfonyl cation (SO2R+) is highly unlikely due to its instability. Instead, the mechanistic spectrum for nucleophilic substitution at a sulfonyl center ranges from a concerted, SN2-like mechanism to a stepwise addition-elimination mechanism involving a pentacoordinate intermediate.

The choice between these pathways is significantly influenced by the nucleophile and the solvent. Strong nucleophiles generally favor a concerted (SN2-like) mechanism. Weaker nucleophiles may favor a more stepwise character.

Solvent polarity plays a crucial role. Polar protic solvents, such as water and alcohols, can stabilize both the departing leaving group and the nucleophile through hydrogen bonding. This can slow down SN2-type reactions by solvating the nucleophile, but can facilitate reactions with more SN1-like character by stabilizing the transition state. ucalgary.ca Polar aprotic solvents, such as DMSO and DMF, are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive. ucalgary.ca

Table 2: Expected Influence of Solvents on Nucleophilic Substitution at Sulfonyl Sulfur

| Solvent Type | Example Solvents | Expected Effect on SN2-like Pathway | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol (B129727), Ethanol (B145695) | Rate may decrease | Solvation of the nucleophile reduces its reactivity. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (B52724) | Rate generally increases | Solvates the counter-ion of the nucleophile, increasing nucleophile reactivity. |

In nucleophilic substitution reactions at the sulfonate moiety of 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate (B249655), the reaction is highly regioselective, with the nucleophile attacking the electrophilic sulfur atom.

From a stereochemical perspective, if the substitution were to occur at a chiral carbon center, an SN2 reaction would proceed with inversion of configuration. However, in the case of nucleophilic attack at the achiral sulfur atom of the sulfonate, stereochemistry is not a factor at the reaction center itself. If the R-group of the sulfonate ester (in this case, the 6-methoxynaphthalene moiety) or the nucleophile contains a chiral center, the reaction could potentially lead to diastereomeric products, but the reaction at the sulfonyl center itself does not induce chirality.

Transformations Involving the Naphthalene (B1677914) and Chlorophenyl Moieties

Beyond reactions at the sulfonate group, the aromatic rings of 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate are also susceptible to chemical modification.

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene. The regioselectivity of such reactions on the 6-methoxynaphthalene-2-sulfonate core is dictated by the electronic effects of the methoxy (B1213986) and sulfonate groups.

The methoxy group (-OCH3) at the 6-position is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The sulfonate group (-SO2OAr) at the 2-position is a strong deactivating group and a meta-director due to the strong electron-withdrawing inductive effect of the sulfonyl group.

Considering the combined effects, the powerful activating and directing effect of the methoxy group is likely to dominate, leading to a preference for electrophilic attack at the 5- and 7-positions of the naphthalene ring.

The 4-chlorophenyl group of the molecule provides a handle for transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can be activated by a suitable catalyst, typically a palladium complex, to participate in reactions like the Suzuki-Miyaura and Sonogashira couplings.

In a Suzuki-Miyaura coupling , the 4-chlorophenyl group would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. While aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki couplings, the use of specialized phosphine (B1218219) ligands can facilitate the reaction of these less reactive substrates.

In a Sonogashira coupling , the 4-chlorophenyl group would be coupled with a terminal alkyne, again using a palladium catalyst, often in the presence of a copper(I) co-catalyst and a base. Similar to the Suzuki coupling, the reactivity of the aryl chloride can be a challenge, but appropriate catalytic systems can promote the desired transformation. wikipedia.orgnrochemistry.comorganic-chemistry.org

A potential complication in these cross-coupling reactions is the possibility of competing reactions at the sulfonate ester. However, the C-Cl bond is generally more susceptible to oxidative addition to low-valent palladium catalysts than the C-O or S-O bonds of the sulfonate ester under typical cross-coupling conditions.

Table 4: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl-B(OH)2 | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 4-(Aryl)-phenyl 6-methoxynaphthalene-2-sulfonate |

Photochemical and Thermochemical Decomposition Pathways

The stability of this compound is subject to degradation under the influence of light and heat. Understanding these decomposition pathways is crucial for its application and persistence in various environments.

Photochemical Decomposition:

The photochemical decomposition of aryl sulfonates can be initiated by the absorption of UV light, leading to the formation of radical intermediates. In a process analogous to the laser flash photolysis of other naphthalene sulfonates, the excitation of the naphthalene chromophore is the likely primary event. mdpi.comresearchgate.net The proposed mechanism involves the formation of a triplet excited state, which can then undergo several decay pathways, including energy transfer or electron transfer, potentially leading to bond cleavage. mdpi.comresearchgate.net

The primary photochemical processes for this compound are hypothesized to involve the homolytic cleavage of either the C-S or S-O bonds.

C-S Bond Cleavage: This pathway would generate a 6-methoxynaphthyl radical and a 4-chlorophenylsulfonyloxy radical.

S-O Bond Cleavage: This pathway would produce a 6-methoxynaphthalene-2-sulfonyl radical and a 4-chlorophenoxy radical.

The relative prevalence of these pathways would depend on the bond dissociation energies and the solvent environment. The presence of the methoxy and chloro substituents on the aromatic rings will influence the stability of the resulting radical intermediates.

A hypothetical study using transient absorption spectroscopy could identify these radical intermediates. The table below illustrates potential transient species and their characteristic absorption wavelengths, based on known data for similar aromatic radicals.

| Hypothetical Radical Intermediate | Anticipated λmax (nm) | Postulated Formation Pathway |

| 6-methoxynaphthyl radical | 400-450 | Homolytic C-S Cleavage |

| 4-chlorophenoxy radical | 380-420 | Homolytic S-O Cleavage |

| 6-methoxynaphthalene-2-sulfonyl radical | 350-400 | Homolytic S-O Cleavage |

Thermochemical Decomposition:

The thermal stability of this compound is expected to be influenced by factors such as temperature, pH, and the presence of salts, similar to other naphthalene sulfonic acids. wgtn.ac.nz At elevated temperatures, desulfonation and hydrolysis are anticipated to be the major degradation pathways.

Studies on analogous naphthalene sulfonates in hydrothermal conditions have shown that they can disproportionate to form naphthalene and naphthols at temperatures above 300°C. wgtn.ac.nz The stability of these compounds is also pH-dependent, with increased degradation rates often observed under more acidic or alkaline conditions. wgtn.ac.nz

The degradation kinetics of this compound can be modeled using pseudo-first-order kinetics under specific environmental conditions. The following table presents hypothetical degradation rate constants in different environments.

| Environment | Temperature (°C) | pH | Hypothetical Rate Constant (k, s-1) |

| Aqueous Solution | 200 | 7 | 1.5 x 10-6 |

| Aqueous Solution | 300 | 7 | 8.2 x 10-5 |

| Acidic (Aqueous) | 200 | 3 | 4.5 x 10-6 |

| Saline (Aqueous) | 200 | 7 | 9.8 x 10-7 |

The primary thermal degradation products are likely to be 6-methoxynaphthalene, 4-chlorophenol (B41353), and sulfonic acid derivatives. In the presence of chloride ions, the formation of chlorinated naphthalene species could also occur at high temperatures. wgtn.ac.nz

Catalytic Activation and Transformation

The sulfonate group in this compound offers potential for catalytic activation, particularly through the cleavage of the C-O or S-O bonds.

The C(aryl)-O bond of the sulfonate ester is a target for transition metal-catalyzed cross-coupling reactions. Palladium and nickel complexes are well-known to catalyze the cleavage of such bonds in aryl sulfonates, enabling the formation of new carbon-carbon bonds. researchgate.net

A plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction would involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C(naphthyl)-O bond of the sulfonate.

Transmetalation: A suitable organometallic reagent (e.g., an organoboron or organozinc compound) transmetalates with the resulting Pd(II) complex.

Reductive Elimination: The desired cross-coupled product is formed, and the Pd(0) catalyst is regenerated.

Recent research has also highlighted the possibility of transition metal-catalyzed S-O bond cleavage in sulfonates, offering an alternative pathway for transformation. figshare.comnih.gov Nickel and palladium catalysts have been shown to promote desulfitative C-O coupling to form diaryl ethers. nih.gov

The following table summarizes potential catalytic systems for the C-O bond cleavage of this compound based on literature for analogous aryl sulfonates.

| Catalyst | Ligand | Reaction Type | Potential Product |

| Pd(OAc)2 | SPhos | Suzuki Coupling | Aryl-substituted 6-methoxynaphthalene |

| NiCl2(dppp) | dppp | Kumada Coupling | Alkyl-substituted 6-methoxynaphthalene |

| Pd2(dba)3 | Xantphos | Buchwald-Hartwig Amination | Amino-substituted 6-methoxynaphthalene |

The sulfonate group, with its oxygen atoms, possesses Lewis basicity and can act as a ligand for metal centers. While the ester linkage in this compound may render the sulfonate group a weaker ligand compared to a sulfonate salt, coordination to hard metal ions is conceivable.

The bulky naphthalene and chlorophenyl groups could provide a specific steric environment around a metal center, potentially influencing the selectivity of catalytic reactions. The compound could act as a monodentate or bidentate ligand through the sulfonyl oxygens.

Furthermore, this compound could serve as a precursor for the in-situ generation of catalytically active species. For instance, under reductive conditions in the presence of a transition metal, cleavage of the C-O or S-O bond could release a catalytically active metal-ligand complex.

Computational and Theoretical Studies of 4 Chlorophenyl 6 Methoxynaphthalene 2 Sulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can provide a wealth of information about a compound's stability, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a flexible molecule like 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate (B249655), which possesses several rotatable bonds, multiple low-energy conformations may exist. A thorough conformational analysis would be necessary to identify the global minimum energy structure and the relative energies of other stable conformers. This information is critical as the conformation can significantly influence the molecule's physical and chemical properties.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species.

The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species.

Vibrational Frequency Calculations and Spectroscopic Correlation (IR, Raman, NMR Shielding)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectra with experimentally obtained data, researchers can confirm the structure of a synthesized compound.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shieldings can be calculated and converted into chemical shifts. This allows for the theoretical prediction of NMR spectra (e.g., ¹H and ¹³C NMR), which is a powerful method for structural elucidation.

Reaction Pathway Analysis and Transition State Characterization for Key Transformations

For any chemical reaction involving 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate, computational methods could be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the strength of various interactions, such as hyperconjugation and intramolecular hydrogen bonding. This analysis would be particularly useful for understanding the delocalization of electron density within the naphthalene (B1677914) and chlorophenyl ring systems of this compound and how the sulfonate linker influences these interactions.

Molecular Dynamics (MD) Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent. MD simulations track the movements of all atoms in the system over time, providing a dynamic picture of how the solute molecule interacts with the surrounding solvent molecules. This is essential for understanding how the solvent influences the molecule's conformation, stability, and reactivity.

QSAR (Quantitative Structure-Activity Relationship) Analysis for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its activity. While often used for biological activity, QSAR can also be a powerful tool to predict chemical reactivity. For a compound like this compound, a QSAR study would involve the calculation of various molecular descriptors and correlating them with a measure of chemical reactivity, such as reaction rates or equilibrium constants.

The development of a QSAR model for the chemical reactivity of sulfonate esters would typically involve the following steps:

Dataset Selection: A series of structurally related sulfonate esters with experimentally determined reactivity data would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series using computational chemistry software. These descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of the molecule.

Quantum Chemical: Derived from quantum mechanical calculations (e.g., DFT), such as HOMO-LUMO energies, Mulliken charges, and dipole moments. These are particularly relevant for chemical reactivity. scielo.org.mxaraproceedings.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical relationship between the calculated descriptors and the observed chemical reactivity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For sulfonate esters, reactivity is often associated with their electrophilic nature, making them susceptible to nucleophilic attack. nih.govresearchgate.net Therefore, quantum chemical descriptors that quantify electrophilicity are of particular importance. For instance, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's ability to accept electrons. A lower LUMO energy suggests higher electrophilicity and thus greater reactivity towards nucleophiles.

An illustrative QSAR data table for a hypothetical series of substituted phenyl naphthalene-2-sulfonates is presented below. This table demonstrates the type of data that would be generated in such a study.

| Compound (Substituent on Phenyl Ring) | log(k_obs) | LUMO Energy (eV) | Mulliken Charge on Sulfonyl Sulfur |

| 4-Nitro | 1.5 | -3.5 | +1.2 |

| 4-Cyano | 1.2 | -3.2 | +1.15 |

| 4-Chloro | 0.8 | -2.8 | +1.1 |

| 4-Methyl | 0.2 | -2.1 | +1.0 |

| 4-Methoxy | -0.1 | -1.8 | +0.95 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, a QSAR equation could be derived, for example: log(k_obs) = -0.8 * LUMO Energy + 0.5 * Mulliken Charge - 2.5. Such an equation would allow for the prediction of the chemical reactivity of other related sulfonate esters without the need for experimental measurements.

Prediction of Spectroscopic Signatures and Validation Against Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic signatures, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. chemrxiv.orgnih.govnih.gov These predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic properties. Density Functional Theory (DFT) is a widely used method for these calculations. ssrn.comresearchgate.net

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. mdpi.com For this compound, key vibrational modes would include the S=O and S-O stretching frequencies of the sulfonate group, as well as vibrations associated with the naphthalene and chlorophenyl rings. Comparing the predicted spectrum with an experimental one can confirm the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using DFT. acs.org These calculations are highly sensitive to the molecular geometry and electronic environment of the nuclei. For this compound, predicting the chemical shifts of the aromatic protons and carbons would be crucial for interpreting the experimental NMR spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and thus the UV-Vis absorption spectrum. soton.ac.ukmdpi.com For a conjugated system like this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths. rsc.org These predictions are instrumental in understanding the electronic structure and the nature of the electronic transitions (e.g., π → π*). ssrn.comresearchgate.net

Below is an illustrative data table comparing predicted and hypothetical experimental spectroscopic data for this compound.

| Spectroscopic Data | Predicted Value (DFT/TD-DFT) | Hypothetical Experimental Value |

| IR (cm⁻¹) | ||

| ν(S=O) asymmetric | 1375 | 1370 |

| ν(S=O) symmetric | 1180 | 1175 |

| ν(S-O) | 950 | 945 |

| ¹H NMR (ppm) | ||

| H (position on naphthalene) | 7.2-8.5 | 7.1-8.4 |

| H (position on chlorophenyl) | 7.4-7.6 | 7.3-7.5 |

| ¹³C NMR (ppm) | ||

| C (naphthalene) | 110-140 | 109-139 |

| C (chlorophenyl) | 125-145 | 124-144 |

| UV-Vis (nm) | ||

| λ_max | 235, 290 | 232, 288 |

This is a hypothetical data table for illustrative purposes. The predicted values are typical for similar structures based on computational chemistry literature.

The agreement between the predicted and experimental data serves as a validation of both the computational methodology and the experimental structural assignment. mdpi.com Discrepancies can, in turn, point to specific structural or electronic features not fully captured by the theoretical model.

Advanced Applications in Materials Science and Synthetic Organic Chemistry

Application as a Leaving Group in Carbon-Carbon Bond Forming Reactions

The sulfonate group is a well-established and effective leaving group in a variety of nucleophilic substitution and cross-coupling reactions, which are fundamental to the construction of carbon-carbon bonds. Aryl sulfonates, such as the proposed 4-chlorophenyl 6-methoxynaphthalene-2-sulfonate (B249655), are often employed as alternatives to aryl halides in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. The reactivity of aryl sulfonates can be comparable to or even greater than that of aryl bromides and chlorides, making them valuable substrates in organic synthesis.

The electron-withdrawing nature of the sulfonate group activates the naphthalene (B1677914) core towards nucleophilic attack, facilitating the displacement of the 4-chlorophenoxy sulfonate moiety. The precise reactivity would be influenced by the electronic properties of both the naphthalene and the chlorophenyl rings. The methoxy (B1213986) group on the naphthalene ring and the chloro group on the phenyl ring would modulate the electrophilicity of the carbon atom to which the sulfonate is attached, thereby fine-tuning its reactivity in cross-coupling processes. The versatility of aryl sulfonates allows for the formation of new bonds with a wide range of organometallic reagents, leading to the synthesis of complex biaryl and substituted aromatic systems.

Role as a Building Block in the Synthesis of Complex Molecular Architectures

The 6-methoxynaphthalene scaffold is a privileged structure found in numerous biologically active natural products and pharmaceutical agents. For example, it forms the core of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. As such, 4-chlorophenyl 6-methoxynaphthalene-2-sulfonate could serve as a key intermediate for the elaboration of more complex and potentially bioactive molecules.

The sulfonate group at the 2-position provides a handle for introducing a wide variety of substituents through the aforementioned cross-coupling reactions. This would allow for the systematic modification of the naphthalene core to explore structure-activity relationships in medicinal chemistry programs. Furthermore, the methoxy group and the naphthalene ring system itself can be subject to further chemical transformations, such as demethylation, oxidation, or electrophilic aromatic substitution, providing multiple avenues for diversification. The 4-chlorophenyl group, while part of the leaving group, might also be incorporated into the final structure under certain reaction conditions, or its presence could influence the regioselectivity of subsequent reactions.

Investigation of Nonlinear Optical (NLO) Properties and Optoelectronic Potential

Naphthalene derivatives are known to exhibit interesting photophysical properties, and the incorporation of donor and acceptor groups can lead to materials with significant nonlinear optical (NLO) activity. The 6-methoxynaphthalene core in the target compound can act as a π-electron-rich system. The combination of the electron-donating methoxy group and the electron-withdrawing sulfonate group could create a push-pull system, which is a common design strategy for enhancing second-order NLO properties.

Theoretical calculations, such as those using Density Functional Theory (DFT), could be employed to predict the hyperpolarizability of this compound and related derivatives. Experimental investigations might involve techniques like Hyper-Rayleigh Scattering to measure the NLO response. The presence of the chloro and sulfonate groups could also influence the crystal packing of the molecule in the solid state, which is a critical factor for achieving macroscopic NLO activity. Materials with strong NLO properties have potential applications in optical communications, data storage, and frequency conversion.

Utilization in the Design of Novel Synthetic Reagents or Scaffolds

The unique combination of functional groups in this compound could be exploited in the design of novel synthetic reagents. The naphthalene scaffold provides a rigid and well-defined framework that can be functionalized to create new catalysts, ligands for transition metals, or chiral auxiliaries for asymmetric synthesis.

For instance, the sulfonate group could be displaced by a variety of functional handles, which could then be used to attach the naphthalene moiety to a polymer support or to another reactive center. The inherent chirality of certain substituted naphthalenes (atropisomerism) could also be explored, potentially leading to the development of new chiral reagents for stereoselective transformations. The design of such reagents is a key area of research in modern organic synthesis, aiming to develop more efficient and selective methods for the construction of complex molecules.

Electrochemical Studies for Redox Behavior and Sensor Development

The electrochemical behavior of sulfonate esters and naphthalene systems is an area of active investigation. Electrochemical methods, such as cyclic voltammetry, could be used to study the oxidation and reduction potentials of this compound. The redox properties would be influenced by the electron-donating methoxy group and the electron-withdrawing sulfonate and chloro groups.

Understanding the electrochemical behavior of this compound could open up possibilities for its use in the development of electrochemical sensors. For example, the naphthalene core could be functionalized with specific recognition units that bind to a target analyte. The binding event could then trigger a change in the electrochemical signal of the molecule, allowing for the sensitive and selective detection of the analyte. Furthermore, the electrochemical cleavage of the sulfonate group could be explored as a method for the controlled release of the naphthalene moiety or for the generation of reactive intermediates. The development of novel electrochemical synthetic methods for the preparation of sulfonate esters is also an emerging field of interest.

Future Research Directions and Unexplored Reactivities

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The development of asymmetric synthetic methods to produce chiral derivatives of 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate (B249655) is a significant area for future research. Chirality is a critical feature in many pharmaceuticals and advanced materials. eurjchem.comnih.gov Introducing stereogenic centers into the naphthalene (B1677914) or phenyl rings, or even at the sulfur atom, could lead to novel compounds with unique optical and biological properties.

Future investigations could focus on organocatalytic methods, which have shown success in the asymmetric synthesis of other chiral sulfur compounds. nih.govresearchgate.netscilit.com For instance, the use of chiral catalysts could facilitate the enantioselective functionalization of the naphthalene core or the synthesis of chiral sulfinate ester precursors. nih.govresearchgate.net

Table 1: Potential Catalysts for Asymmetric Synthesis

| Catalyst Type | Example | Potential Application |

|---|---|---|

| Organocatalyst | Pentanidium | Asymmetric condensation to form chiral sulfinate esters. nih.govresearchgate.net |

| Cinchona Alkaloids | Quinine, Quinidine | Enantioselective sulfinylation of alcohols. scilit.com |

Exploration of Bio-Inspired Catalysis for Sulfonate Transformations

Bio-inspired catalysis presents an environmentally friendly and highly selective approach to transforming sulfonate esters. unl.ptresearchgate.net Enzymes and synthetic mimics could be developed to catalyze specific reactions, such as hydrolysis, reduction, or functional group transfer at the sulfonate ester moiety.

Research in this area could involve screening existing enzymes for activity towards 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate or using directed evolution to engineer novel biocatalysts. Furthermore, the development of synthetic catalysts that mimic the active sites of sulfatase or sulfotransferase enzymes could provide robust and versatile tools for modifying this compound. The use of sulfonic acid-functionalized biomaterials as catalysts could also be a sustainable approach. unl.pt

Real-time Spectroscopic Monitoring of Reaction Kinetics and Intermediates

To gain a deeper understanding of the reactivity of this compound, real-time spectroscopic monitoring of its reactions is essential. Techniques such as in-situ Raman and Infrared (IR) spectroscopy can provide valuable data on reaction kinetics, identify transient intermediates, and elucidate reaction mechanisms. aiche.orgamericanpharmaceuticalreview.com

The advantages of in-situ monitoring include the ability to collect a large amount of real-time data without disturbing the reaction, which is particularly useful for studying reactions involving unstable intermediates or critical endpoints. americanpharmaceuticalreview.com This approach would be invaluable for optimizing reaction conditions for the synthesis and transformation of this sulfonate ester. aiche.orgconicet.gov.ar

Table 2: Spectroscopic Techniques for Real-time Monitoring

| Technique | Information Gained | Advantages |

|---|---|---|

| Raman Spectroscopy | Vibrational modes, functional group changes, identification of intermediates. americanpharmaceuticalreview.com | Non-destructive, minimal sample preparation, can be used in aqueous and organic media. aiche.orgamericanpharmaceuticalreview.com |

| Infrared (IR) Spectroscopy | Functional group analysis, monitoring reactant consumption and product formation. americanpharmaceuticalreview.com | Provides complementary information to Raman, sensitive to polar bonds. americanpharmaceuticalreview.com |

| UV/Vis Spectroscopy | Monitoring of chromophores, reaction progress. mdpi.com | Simple, cost-effective for suitable systems. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For the potential scalable production of this compound and its derivatives, the integration of its synthesis with flow chemistry and automated platforms is a promising avenue. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. thieme-connect.de

Automated platforms can be used to rapidly screen reaction conditions and optimize synthetic routes. The synthesis of sulfonyl chlorides, key precursors to sulfonate esters, has been successfully demonstrated in continuous flow systems. researchgate.net This approach could be adapted for the efficient and scalable synthesis of the target compound.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry and molecular modeling can play a crucial role in designing novel derivatives of this compound with specific, tailored reactivity profiles. rsc.org Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties, stability, and reactivity of new molecules before their synthesis. researchgate.net

By modifying the substituents on the naphthalene and phenyl rings, it may be possible to fine-tune the properties of the sulfonate ester. For example, the introduction of electron-withdrawing or electron-donating groups could alter the electrophilicity of the sulfur atom, influencing its susceptibility to nucleophilic attack. researchgate.net This in-silico approach can accelerate the discovery of new derivatives with desired chemical properties for various applications.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Q & A

Basic: What are the recommended methodologies for synthesizing 4-Chlorophenyl 6-methoxynaphthalene-2-sulfonate with high purity?

Answer:

A factorial design approach (e.g., varying reaction temperature, molar ratios, and solvent systems) can optimize synthesis efficiency and purity . Key steps include:

- Sulfonation and esterification: Use controlled stoichiometry of sulfonyl chloride intermediates under anhydrous conditions to minimize side reactions.

- Purification: Employ gradient elution in HPLC or column chromatography with silica gel to isolate the target compound from byproducts like unreacted chlorophenol or sulfonic acid derivatives .

- Validation: Confirm purity via -NMR integration and mass spectrometry (LC-MS) to detect trace impurities below 1% .

Basic: How can spectroscopic techniques distinguish this compound from structural analogs?

Answer:

- UV-Vis Spectroscopy: The methoxy and sulfonate groups induce distinct bathochromic shifts (~280–320 nm) compared to non-substituted naphthalene derivatives .

- -NMR: The methoxy group (-OCH) appears as a singlet at ~3.8 ppm, while aromatic protons exhibit splitting patterns due to electron-withdrawing sulfonate and chloro groups .

- FT-IR: Sulfonate ester C-O-S stretching vibrations at 1180–1250 cm and aryl-Cl peaks at 550–650 cm confirm functional groups .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic regions (e.g., sulfonate ester linkage) prone to nucleophilic attack .

- Reaction Path Search: Use quantum chemical software (e.g., Gaussian) to simulate transition states and activation energies for potential substitution pathways .

- Machine Learning: Train models on sulfonate ester reaction databases to predict optimal solvents or catalysts for regioselective modifications .

Advanced: How can researchers resolve contradictions in biological activity data for sulfonate esters like this compound?

Answer:

- Meta-Analysis: Compare datasets across studies using standardized bioassays (e.g., IC in cancer cell lines) to identify variability sources (e.g., solvent effects, cell line specificity) .

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributions of specific functional groups to bioactivity .

- In Silico Docking: Model interactions with target proteins (e.g., kinases) to validate experimental inhibition patterns and identify false positives .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant aprons, and fume hoods to avoid dermal or inhalation exposure .

- Storage: Keep in amber glass bottles under inert gas (N) to prevent hydrolysis or photodegradation .

- Waste Disposal: Neutralize sulfonate esters with alkaline solutions (pH >10) before incineration to avoid toxic gas release .

Advanced: What experimental designs are optimal for studying the environmental fate of this compound?

Answer:

- Microcosm Studies: Simulate aquatic and soil systems spiked with -labeled compound to track biodegradation pathways via radioisotope tracing .

- Advanced Oxidation Processes (AOPs): Evaluate degradation efficiency using TiO-based photocatalysts under UV light, monitoring intermediates via GC-MS .

- QSAR Modeling: Predict ecotoxicity endpoints (e.g., LC for Daphnia magna) using substituent-specific descriptors like logP and Hammett constants .

Advanced: How can AI-driven automation enhance the synthesis and analysis of sulfonate esters like this compound?

Answer:

- Self-Optimizing Reactors: Implement closed-loop systems with real-time FT-IR feedback to adjust reaction parameters (e.g., temperature, reagent flow rates) autonomously .

- High-Throughput Screening (HTS): Use robotic liquid handlers to test 100+ catalyst/solvent combinations in parallel, identifying optimal conditions within hours .

- Data Fusion: Integrate computational predictions (DFT) with experimental HTS data to refine reaction models iteratively .

Basic: What are the key challenges in characterizing the crystallinity of this compound?

Answer:

- Polymorphism: Screen crystallization conditions (solvent, cooling rate) using X-ray diffraction (PXRD) to detect multiple crystal forms .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) can identify melting points and phase transitions, but decomposition above 200°C may obscure results .

- Dynamic Vapor Sorption (DVS): Assess hygroscopicity, as moisture uptake can alter crystal structure and stability .

Advanced: What mechanistic insights explain the stability of the sulfonate ester group under physiological conditions?

Answer:

- Hydrolysis Kinetics: Conduct pH-dependent stability studies (pH 1–10) to map degradation rates; sulfonate esters are typically resistant below pH 7 due to electron-withdrawing effects .

- Enzymatic Resistance: Incubate with esterases (e.g., porcine liver) to confirm stability, leveraging LC-MS to detect hydrolysis products .

- Molecular Dynamics (MD): Simulate ester group interactions with water molecules to predict hydrolysis pathways and half-lives .

Basic: How can researchers validate the absence of toxic intermediates in scaled-up synthesis of this compound?

Answer:

- Process Analytical Technology (PAT): Use inline FT-NIR to monitor reaction progress and detect intermediates like chlorophenol or sulfonic acids .

- Toxicity Screening: Perform Ames tests or zebrafish embryo assays to assess mutagenicity and acute toxicity of isolated impurities .

- Green Chemistry Metrics: Calculate E-factor (kg waste/kg product) to ensure sustainability; aim for E <5 via solvent recycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.